molecular formula C20H22F3N3O2 B5313658 2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5313658
M. Wt: 393.4 g/mol
InChI Key: IXVXVGXHQIVLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in the regulation of various cellular processes, including inflammation, cell proliferation, and survival.

Mechanism of Action

TPCA-1 inhibits the NF-κB pathway by specifically targeting the kinase activity of IKKβ, a key regulator of the pathway. By inhibiting the activity of IKKβ, TPCA-1 prevents the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα and subsequent inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, TPCA-1 has been shown to have anti-inflammatory effects. NF-κB pathway plays a critical role in the regulation of inflammation, and TPCA-1 has been shown to inhibit the production of pro-inflammatory cytokines in various cell types.

Advantages and Limitations for Lab Experiments

One of the major advantages of TPCA-1 is its high selectivity for IKKβ, which reduces the risk of off-target effects. However, TPCA-1 is also known to have poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, TPCA-1 has been shown to have low bioavailability in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

Despite its limitations, TPCA-1 has shown great potential as a tool for investigating the role of NF-κB pathway in various cellular processes. Future research could focus on developing more potent and selective inhibitors of the pathway, as well as exploring the potential of TPCA-1 as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer and anti-inflammatory effects of TPCA-1, as well as its potential toxicity and side effects in vivo.

Synthesis Methods

The synthesis of TPCA-1 involves the reaction of 1-(3-methoxyphenyl)piperazine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

TPCA-1 has been extensively studied for its potential therapeutic applications in cancer. NF-κB pathway is known to be constitutively activated in many types of cancer, leading to increased cell survival and resistance to chemotherapy. TPCA-1 has been shown to inhibit the NF-κB pathway and sensitize cancer cells to chemotherapy, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-28-16-6-4-5-15(13-16)26-11-9-25(10-12-26)14-19(27)24-18-8-3-2-7-17(18)20(21,22)23/h2-8,13H,9-12,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVXVGXHQIVLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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